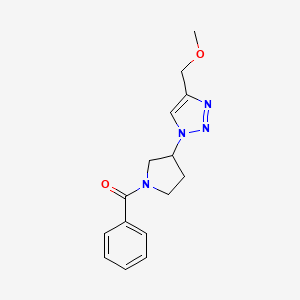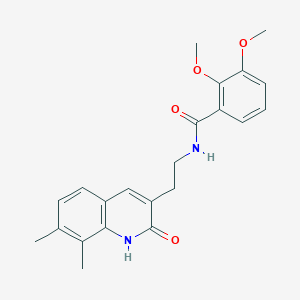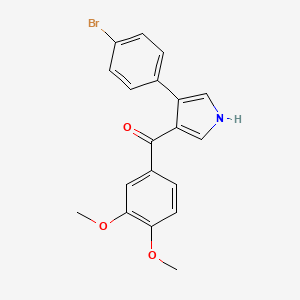
(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . This chalcone was then reacted with malononitrile in methanol or ethanol to yield alkoxypyridine compounds .Scientific Research Applications
Material Science Applications
Compounds with structures similar to “(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone” are often explored in material science for their potential in creating new polymers or modifying the properties of existing materials. For example, the presence of the bromophenyl group might suggest utility in flame retardancy. Studies on polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives have provided insights into their use as flame retardants in various consumer goods (Hites, 2008).
Medicinal Chemistry Applications
The structural elements within the specified compound suggest potential applications in medicinal chemistry, particularly in drug design and pharmacological studies. Compounds containing the pyrrol moiety, for instance, are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The dimethoxyphenyl group, similarly, is often associated with antioxidant and anti-inflammatory effects. Therefore, analogous compounds might be explored for their therapeutic potential in treating various diseases.
Environmental Science Applications
Research on the environmental fate and impact of similar compounds, especially those containing brominated and methoxylated functional groups, is crucial in understanding their behavior in natural ecosystems. Studies on the environmental persistence, bioaccumulation, and toxicity of related compounds can inform environmental risk assessments and the development of safer chemicals. For instance, the degradation mechanisms and environmental fate of polycaprolactone, a biodegradable polymer, have been extensively reviewed, highlighting the importance of understanding compound stability and breakdown in environmental contexts (Bartnikowski et al., 2019).
properties
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-8-5-13(9-18(17)24-2)19(22)16-11-21-10-15(16)12-3-6-14(20)7-4-12/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKVNFCHKBRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


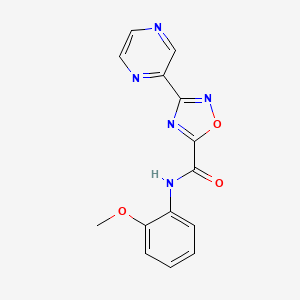
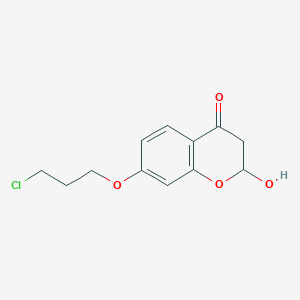
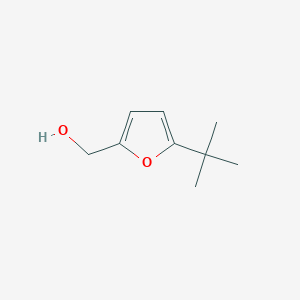


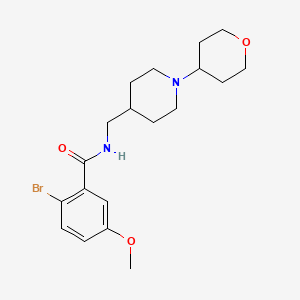
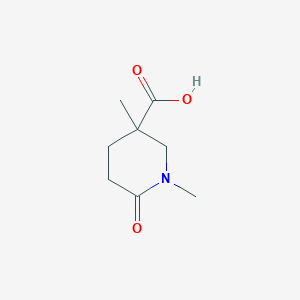
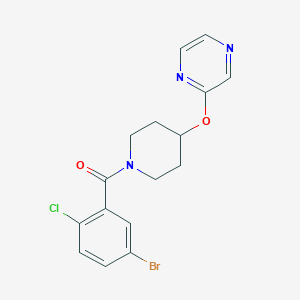
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)
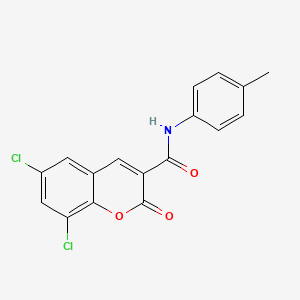
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
